molecular formula C13H8Cl2O B1364337 (2,6-Dichlorophenyl)(phenyl)methanone CAS No. 50609-23-9

(2,6-Dichlorophenyl)(phenyl)methanone

Cat. No.: B1364337
CAS No.: 50609-23-9
M. Wt: 251.1 g/mol
InChI Key: CVXUBCVZKVCBCU-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)(phenyl)methanone, also known by its IUPAC name this compound, is an organic compound with the molecular formula C13H8Cl2O. It is a white to off-white crystalline powder with a melting point of 82-86°C . This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)(phenyl)methanone typically involves the acylation of 2,6-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dichlorophenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichlorophenyl)(phenyl)methanone is unique due to its dichloro substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXUBCVZKVCBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391742
Record name (2,6-dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50609-23-9
Record name (2,6-dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROBENZOPHENONE
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